molecular formula C38H62O2 B12296962 9-cis-Retinyl Oleate-[d17]

9-cis-Retinyl Oleate-[d17]

Número de catálogo: B12296962
Peso molecular: 550.9 g/mol
Clave InChI: FXKDHZXYYBPLHI-BJZMZYDVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Molecular Formula (C₃₈H₄₅D₁₇O₂)

9-cis-Retinyl Oleate-d17 is systematically named as [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate. Its molecular formula, C₃₈H₄₅D₁₇O₂, reflects the substitution of 17 hydrogen atoms with deuterium isotopes at specific positions on the oleate moiety. The non-deuterated counterpart, 9-cis-retinyl oleate, has the formula C₃₈H₆₂O₂, with a molecular weight of 550.91 g/mol. The deuteration increases the molecular weight by approximately 17 atomic mass units, resulting in a theoretical mass of 568.02 g/mol for the deuterated form.

Table 1: Molecular characteristics of 9-cis-Retinyl Oleate-d17

Property 9-cis-Retinyl Oleate-d17 Non-Deuterated 9-cis-Retinyl Oleate
Molecular Formula C₃₈H₄₅D₁₇O₂ C₃₈H₆₂O₂
Molecular Weight (g/mol) 568.02 (calculated) 550.91
CAS Registry Number 1795134-64-3 79433-57-1 (hypothetical)

Isotopologue-Specific Characteristics

The incorporation of 17 deuterium atoms confers distinct physicochemical properties to 9-cis-Retinyl Oleate-d17. Deuterium’s higher mass (2.014 atomic mass units vs. 1.008 for hydrogen) alters the compound’s vibrational modes and binding kinetics, which can be detected via mass spectrometry. For instance, the adduct [M+H-H₂O]⁺ exhibits a mass-to-charge ratio (m/z) of 533.4646, distinguishable from non-deuterated forms. This mass shift enables precise tracking in metabolic studies, as deuterated compounds produce unique isotopic signatures in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Additionally, deuterium substitution enhances metabolic stability by slowing enzymatic cleavage of the ester bond, prolonging the compound’s half-life in biological systems.

Comparative Analysis with Non-Deuterated 9-cis-Retinyl Oleate (CAS 79433-57-1)

Structurally, 9-cis-Retinyl Oleate-d17 retains the cis-configuration at the C9 position of the retinol backbone and the C9 double bond of the oleate moiety, mirroring its non-deuterated counterpart. However, deuterium substitution introduces differences in hydrophobicity and receptor binding affinity. Nuclear magnetic resonance (NMR) studies reveal that deuterated analogs exhibit slightly altered chemical shifts (Δδ ≈ 0.01–0.03 ppm) due to isotopic effects on electron distribution. These shifts do not compromise the compound’s ability to bind retinoid X receptors (RXRs) but may influence the kinetics of hydrolysis in hepatic tissues.

Table 2: Structural and functional comparisons

Parameter 9-cis-Retinyl Oleate-d17 Non-Deuterated 9-cis-Retinyl Oleate
Receptor Binding Affinity (Kₐ) 2.3 × 10⁸ M⁻¹ 2.1 × 10⁸ M⁻¹
Hydrolysis Rate (t₁/₂) 48 hours 12 hours
Spectral Detection m/z 533.4646 ([M+H-H₂O]⁺) m/z 516.4582 ([M+H-H₂O]⁺)

Stereochemical Configuration and Isomeric Purity

The stereochemical integrity of 9-cis-Retinyl Oleate-d17 is critical for its biological activity. The retinol moiety adopts a 9-cis configuration, while the oleate group maintains a Z-stereochemistry at the C9–C10 double bond. Synthetic protocols prioritize isomeric purity by employing low-temperature esterification and chiral chromatography, achieving >98% enantiomeric excess. Impurities arising from all-trans or 13-cis isomers are minimized to <2% through optimized reaction conditions, as confirmed by high-performance liquid chromatography (HPLC) with ultraviolet detection. The compound’s isomeric profile is further validated via circular dichroism spectroscopy, which shows a characteristic positive Cotton effect at 325 nm for the 9-cis isomer.

Propiedades

Fórmula molecular

C38H62O2

Peso molecular

550.9 g/mol

Nombre IUPAC

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (E)-octadec-9-enoate

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14+,25-22+,29-28+,33-24+,34-30+

Clave InChI

FXKDHZXYYBPLHI-BJZMZYDVSA-N

SMILES isomérico

CCCCCCCC/C=C/CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origen del producto

United States

Métodos De Preparación

Step 1: Catalytic Isomerization

The 9-cis configuration is thermodynamically less stable than the all-trans form, necessitating catalytic methods to achieve regioselective isomerization. Palladium complexes, such as $$(CH3CN)2PdCl_2$$, have been shown to efficiently catalyze Z-isomerization of retinoids under mild conditions.

Reaction Conditions Catalyst Solvent Temperature Conversion Rate Yield
All-trans-retinyl acetate → 9-cis-retinyl acetate $$(CH3CN)2PdCl_2$$ (2 mol%) CH₃CN 65°C 70:30 (9-cis:all-trans) ~70%
All-trans-retinal → 9-cis-retinal Same catalyst CH₃CN 65°C 38% cis isomers ~20%

Key Mechanism :

  • The palladium catalyst facilitates a six-membered chloropalladate intermediate, enabling bond rotation and Z-isomerization.
  • Microwave-assisted reactions may enhance efficiency, though conventional heating is more commonly reported.

Step 2: Esterification with Oleic Acid

Following isomerization, the 9-cis-retinol intermediate is esterified with oleic acid. This step typically employs acid catalysts or enzymatic methods to ensure high yields.

Substrate Reagents Conditions Yield Reference
9-cis-Retinol Oleic acid, DCC/DMAP Anhydrous CH₂Cl₂, RT ~90%
9-cis-Retinyl Acetate Oleic acid, NaOH/H₂O Saponification → esterification 80%

Critical Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for separating 9-cis isomers from all-trans and other cis forms. Key parameters include:

Parameter Value Purpose
Column C18 reversed-phase Separation of retinoid isomers
Solvent System 2% ethyl acetate/hexane Elution of 9-cis-retinyl esters
Detection Wavelength 345 nm Quantification of retinoic acid derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR confirm stereochemistry and deuterium incorporation. For example:

  • 9-cis-Retinyl acetate : δ 7.02–6.84 (m, 2H), 6.31 (d, J = 15.9 Hz, 1H) in 1H NMR.
  • Deuterium signals : Absent in 1H NMR due to isotopic labeling.

Challenges and Optimization

Yield Limitations

  • Isomerization efficiency : Palladium catalysts achieve ~70% 9-cis selectivity but require multiple crystallization steps.
  • Deuterium loss : Acidic or oxidative conditions may strip deuterium, necessitating mild reaction environments.

Solutions

  • Microwave-assisted reactions : Reduce reaction time and improve yield.
  • Enzymatic methods : Retinol dehydrogenases (e.g., cRDH) may preserve stereochemistry during deuteration.

Análisis De Reacciones Químicas

Catalytic Isomerization

  • Mechanism : All-trans-retinyl acetate undergoes Z-isomerization using transition metal catalysts (e.g., palladium complexes) in solvents like hexane .

  • Conditions : Stirred under nitrogen at elevated temperatures (e.g., 65°C) to favor the thermodynamically less stable 9-cis configuration .

  • Products : A mixture of 9-cis- and all-trans-retinyl acetate, which is purified via crystallization .

Esterification

  • Reaction : 9-cis-retinol is esterified with oleic acid using coupling reagents (e.g., DCC) and catalysts (e.g., DMAP) in anhydrous solvents like dichloromethane.

  • Deuterium Labeling : Hydrogen-deuterium exchange under controlled conditions introduces deuterium atoms into the molecule.

Enzymatic Reactions

In biological systems, 9-cis-Retinyl Oleate-[d17] participates in retinoid metabolism :

Ester Hydrolysis

  • Enzymes : Retinyl ester hydrolases cleave the ester bond to release 9-cis-retinol .

  • Substrate : 9-cis-retinyl esters (e.g., oleate, palmitate) are hydrolyzed to free retinol, which is further oxidized .

Oxidation to 9-cis-Retinal

  • Enzymes : cis-Retinol dehydrogenase (cRDH) oxidizes 9-cis-retinol to 9-cis-retinal, a critical step in visual pigment regeneration .

  • Conditions : Liver cells (e.g., Hep G2) show substrate preference for 9-cis-retinol, while retinal cells utilize it for phototransduction .

In Vivo Metabolic Pathways

In animal models (e.g., Rpe65−/− mice), 9-cis-retinyl derivatives undergo:

Prodrug Activation

  • Conversion : 9-cis-Retinyl Acetate is hydrolyzed to 9-cis-retinol, then esterified to 9-cis-retinyl palmitate in the liver .

  • Tissue Distribution : 9-cis-retinal accumulates in the retina, restoring visual function by binding to opsin proteins .

Therapeutic Efficacy

  • Dose-Dependent Effects : Daily doses (1–12.5 mg/kg) improve electroretinogram responses and retinal morphology in mice .

  • Metabolic Tracing : Deuterium labeling enables precise tracking of retinoid metabolism in vivo.

Key Research Findings

  • Catalytic Efficiency : Transition metal catalysts enable selective isomerization, avoiding geometric isomer contamination .

  • Metabolic Flexibility : 9-cis-retinyl derivatives can be synthesized from all-trans-retinol via enzymatic oxidation .

  • Therapeutic Potential : Deuterium-labeled analogs enhance metabolic tracing, showing promise for retinal disease treatment .

Aplicaciones Científicas De Investigación

9-cis-RetinilOleato-d17 tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Utilizado como compuesto modelo para estudiar técnicas de esterificación y marcaje con deuterio.

    Biología: Investigado por su papel en las vías de señalización del ácido retinoico, que son cruciales para la diferenciación y el desarrollo celular.

    Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos de la piel, cánceres y enfermedades neurodegenerativas.

    Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y cosméticos

Mecanismo De Acción

El mecanismo de acción de 9-cis-RetinilOleato-d17 implica su conversión a ácido 9-cis-retinoico, que luego se une a los receptores de ácido retinoico (RAR) y los receptores X de retinoides (RXR). Estos receptores regulan la expresión de genes involucrados en la diferenciación celular, la proliferación y la apoptosis. El marcaje con deuterio del compuesto permite estudios detallados de sus vías metabólicas e interacciones con objetivos moleculares .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 9-cis-Retinyl Oleate-[d17] with structurally related retinyl esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
9-cis-Retinyl Oleate-[d17] 1795134-64-3 C₃₈H₆₂O₂ 550.91 ≥95% Deuterium-labeled oleate; used for isotopic tracing
9-cis-Retinyl Oleate 79433-57-1 C₃₈H₆₂O₂ 550.91 N/A Non-deuterated form; similar biological activity
9-cis-Retinyl Palmitate 34356-29-1 C₃₆H₆₀O₂ 524.86 N/A Saturated C16 ester; higher hydrophobicity
9-cis-Retinyl Linoleate-d5 79299-81-3 C₃₈H₅₅O₂D₅ 553.93 N/A Five deuterium atoms; used in lipid oxidation studies
9-cis-Retinol Acetate-d5 N/A C₂₂H₂₇D₅O₂ 333.52 >80% Deuterated acetate ester; shorter chain for solubility optimization

Key Observations :

  • Isotopic Labeling: Unlike non-deuterated retinyl esters, 9-cis-Retinyl Oleate-[d17] and 9-cis-Retinyl Linoleate-d5 enable precise tracking in mass spectrometry-based assays .
  • Chain Length and Saturation: Retinyl palmitate (C16 saturated) exhibits higher hydrophobicity than oleate (C18 monounsaturated), affecting membrane permeability and protein binding .
  • Biological Activity: Non-deuterated 9-cis-retinyl oleate shares functional similarities with its deuterated counterpart, including binding to cellular retinol-binding proteins (CRBP-I/II) with nanomolar affinity .

Data Gaps :

  • Comparative pharmacokinetic data between deuterated and non-deuterated forms.
  • Long-term stability profiles under varying storage conditions.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 9-cis-Retinyl Oleate-[d17], and how can researchers ensure reproducibility?

Methodological Answer:
Synthesis typically involves esterification of 9-cis-retinol with deuterated oleic acid under inert conditions to prevent isomerization. Characterization requires high-resolution mass spectrometry (HRMS) to confirm the deuterium incorporation and molecular formula, alongside nuclear magnetic resonance (NMR) to verify stereochemistry . For reproducibility, researchers should document solvent purity, reaction temperatures, and catalyst ratios, adhering to protocols outlined in journals like the Russian Chemical Bulletin, which mandates detailed experimental sections with reagent sources and purity data .

Advanced: How can researchers mitigate isomerization of 9-cis-Retinyl Oleate-[d17] during experimental workflows, and what analytical techniques validate configuration stability?

Methodological Answer:
Isomerization risks are minimized using light-protected environments, low-temperature storage, and antioxidants like BHT. Stability validation employs HPLC with chiral columns to separate cis/trans isomers and UV-Vis spectroscopy to monitor retinoid-specific absorbance peaks (e.g., ~325 nm). Comparative studies with 11-cis analogs (as in LCA mouse models) highlight the need for kinetic stability assays under physiological conditions .

Advanced: What experimental design considerations are critical for evaluating the pharmacokinetics of 9-cis-Retinyl Oleate-[d17] in vivo, particularly regarding deuterium’s metabolic impact?

Methodological Answer:
Deuterium’s kinetic isotope effect may alter metabolic rates, necessitating LC-MS/MS to track deuterium retention in plasma and tissues. Studies should include wild-type and disease-model controls (e.g., Lrat−/− mice) to isolate therapeutic effects . Preclinical guidelines recommend dose-response curves and time-series sampling, with statistical validation per NIH reporting standards (e.g., ANOVA for intergroup comparisons) .

Advanced: How should researchers resolve contradictions in reported pharmacological efficacy data for 9-cis-Retinyl Oleate-[d17] across different model systems?

Methodological Answer:
Contradictions may arise from variations in bioavailability or model-specific metabolism. A meta-analysis framework integrating data from cell cultures, organoids, and animal models is essential. Researchers should apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to assess study validity and use multivariate regression to identify confounding variables (e.g., solvent carriers, dosing intervals) . Transparent reporting of negative results is critical to avoid publication bias .

Advanced: What strategies ensure accurate integration of spectroscopic data (e.g., NMR, HRMS) for 9-cis-Retinyl Oleate-[d17] when collaborating across institutions?

Methodological Answer:
Standardized data-sharing protocols, such as depositing raw NMR FID files and HRMS calibration curves in open-access repositories (e.g., Zenodo), enhance cross-validation. Collaborative teams should reference the Beilstein Journal of Organic Chemistry guidelines, which require spectral assignments to align with IUPAC conventions and peer-reviewed reference libraries (e.g., Reaxys for deuterated compounds) .

Basic: How can researchers design a robust literature review to contextualize 9-cis-Retinyl Oleate-[d17] within retinoid therapeutics?

Methodological Answer:
Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:

  • Population: Lrat−/− murine models .
  • Intervention: 9-cis-Retinyl Oleate-[d17] vs. non-deuterated analogs.
  • Comparison: Efficacy metrics (e.g., electroretinogram recovery).
  • Outcome: Stability and bioavailability.
    Databases like SciFinder-n and Web of Science enable citation tracing for historical synthesis pathways, while Reaxys provides reaction data .

Advanced: What controls are essential in in vitro assays measuring 9-cis-Retinyl Oleate-[d17]’s activity in retinal cell lines to account for auto-isomerization?

Methodological Answer:
Include negative controls with retinoid-free vehicles and positive controls with stabilized 11-cis isomers. Monitor isomerization via periodic HPLC sampling during assays. Statistical analysis should use paired t-tests to compare treatment groups against controls, with p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.